Lumiracoxib acyl-beta-D-glucuronide is a significant metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of osteoarthritis and rheumatoid arthritis. This compound is classified under acyl glucuronides, which are formed through the conjugation of carboxylic acids with glucuronic acid, a process facilitated by UDP-glucuronosyltransferases. The chemical formula for Lumiracoxib acyl-beta-D-glucuronide is , and its CAS number is 697287-17-5 .
The synthesis of Lumiracoxib acyl-beta-D-glucuronide typically involves glucuronidation, a metabolic reaction where glucuronic acid is added to Lumiracoxib. This reaction is catalyzed by specific isoforms of UDP-glucuronosyltransferases, which facilitate the transfer of the glucuronic acid moiety to the hydroxyl or carboxylic acid groups of the drug.
The synthetic pathway may include:
The molecular structure of Lumiracoxib acyl-beta-D-glucuronide features a complex arrangement that includes:
This structure is essential for understanding its reactivity and interactions within biological systems.
Lumiracoxib acyl-beta-D-glucuronide undergoes various chemical reactions, primarily:
The stability and reactivity of Lumiracoxib acyl-beta-D-glucuronide are influenced by factors such as pH, temperature, and the presence of nucleophiles. The propensity for transacylation reactions raises concerns regarding potential drug-induced liver injury due to covalent modifications of proteins .
The mechanism by which Lumiracoxib acyl-beta-D-glucuronide exerts its effects involves:
The pharmacokinetics and dynamics of Lumiracoxib acyl-beta-D-glucuronide are critical for assessing its safety profile and efficacy in clinical settings .
Studies have shown that the reactivity profile of Lumiracoxib acyl-beta-D-glucuronide can influence its pharmacological outcomes, emphasizing the need for careful monitoring during therapeutic use .
Lumiracoxib acyl-beta-D-glucuronide is primarily utilized in:
The conjugation of lumiracoxib to form lumiracoxib acyl-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily within the hepatic endoplasmic reticulum. These enzymes transfer glucuronic acid from UDP-glucuronic acid to the carboxylic acid group of lumiracoxib, forming an ester linkage that significantly enhances the metabolite's water solubility for renal/biliary excretion [7].
Table 1: Key UGT Isoforms Involved in Lumiracoxib Glucuronidation
UGT Isoform | Tissue Expression | Catalytic Efficiency | Genetic Polymorphisms |
---|---|---|---|
UGT2B7 | Liver, Intestine | High (Primary isoform) | UGT2B7*2 (H268Y) |
UGT1A3 | Liver, Kidney | Moderate | UGT1A3*2 (V47A) |
UGT1A9 | Liver, Kidney | Low | UGT1A9*3 (M33T) |
Human studies indicate UGT2B7 as the dominant isoform responsible for lumiracoxib acyl glucuronide formation, evidenced by:
Microsomal studies reveal that intestinal UGTs contribute 15-20% of first-pass glucuronidation following oral lumiracoxib administration, acting as a complementary metabolic barrier before hepatic processing [7].
Lumiracoxib acyl-β-D-glucuronide exhibits pronounced species-dependent differences in formation and stability due to variations in UGT expression and hydrolytic enzymes:
Table 2: Species Comparison of Acyl Glucuronide Kinetics
Species | Formation Rate (nmol/min/mg) | Plasma Half-life (hr) | Hydrolysis Enzymes | Biliary Excretion (%) |
---|---|---|---|---|
Human | 4.2 ± 0.8 | 0.8 ± 0.2 | Carboxylesterases, β-Glucuronidases | 35 |
Rat | 1.5 ± 0.3 | 2.4 ± 0.5 | Hepatic carboxylesterase 1 | 60 |
Dog | 0.9 ± 0.2 | 5.1 ± 1.1 | Plasma esterases | 15 |
Monkey | 3.8 ± 0.7 | 1.1 ± 0.3 | Similar to human | 28 |
Key interspecies differences include:
The instability of acyl glucuronides like lumiracoxib’s metabolite is attributed to:
Lumiracoxib undergoes parallel phase I oxidation and phase II conjugation, with acyl glucuronidation representing the dominant elimination pathway:
Genetic modulation: CYP2C9*3 variant reduces hydroxylation efficiency by 75% in poor metabolizers [8]
Phase II metabolism:
Table 3: Quantitative Comparison of Lumiracoxib Metabolic Pathways
Metabolic Route | Primary Enzyme | Metabolite Structure | % Dose Excreted | Bioactivity |
---|---|---|---|---|
Acyl glucuronidation | UGT2B7 | β-1-O-Acyl glucuronide | 55-60% | Inactive |
Aromatic hydroxylation | CYP2C9 | 4'-Hydroxy-lumiracoxib | 20-25% | COX-2 inhibitory (reduced) |
Side-chain oxidation | CYP2C9 | 5-Carboxy-lumiracoxib | 5-8% | Inactive |
Sulfate conjugation | SULT1A1 | Lumiracoxib sulfate | 3-5% | Inactive |
Metabolic shunting occurs under specific conditions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7